molecular formula C18H17N3O4 B11656667 N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine

Cat. No.: B11656667
M. Wt: 339.3 g/mol
InChI Key: LBUICXQQLHOAEW-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine is a complex organic compound with a unique structure that combines a quinoline core with a nitro group and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with 5-nitroquinoline-8-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its combination of a quinoline core with a nitro group and a methoxyphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine

InChI

InChI=1S/C18H17N3O4/c1-24-16-6-2-3-7-17(16)25-12-11-19-14-8-9-15(21(22)23)13-5-4-10-20-18(13)14/h2-10,19H,11-12H2,1H3

InChI Key

LBUICXQQLHOAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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